![molecular formula C33H53NO2 B14266575 4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) CAS No. 150300-63-3](/img/structure/B14266575.png)
4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and lubricants. The compound’s structure features two 2,6-di-tert-butylphenol groups linked by a propylazanediyl bridge, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and a propylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methylene bridge.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
Oxidation: The major products are quinones derived from the oxidation of the phenolic groups.
Substitution: The products vary depending on the substituents introduced, but typically include alkylated or arylated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and lubricants.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in various medical conditions.
Mécanisme D'action
The antioxidant properties of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) are primarily due to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the propylazanediyl bridge.
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar phenolic structure but different bridging groups.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-: Contains sulfur in the bridging group, offering different chemical properties.
Uniqueness
The presence of the propylazanediyl bridge in 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) provides unique steric and electronic properties that enhance its antioxidant effectiveness compared to similar compounds. This structural feature allows for greater flexibility and reactivity in various applications.
Propriétés
Numéro CAS |
150300-63-3 |
|---|---|
Formule moléculaire |
C33H53NO2 |
Poids moléculaire |
495.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-propylamino]methyl]phenol |
InChI |
InChI=1S/C33H53NO2/c1-14-15-34(20-22-16-24(30(2,3)4)28(35)25(17-22)31(5,6)7)21-23-18-26(32(8,9)10)29(36)27(19-23)33(11,12)13/h16-19,35-36H,14-15,20-21H2,1-13H3 |
Clé InChI |
SQGANBZDMOLEAT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


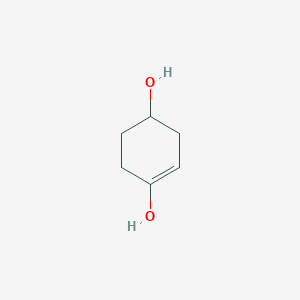
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
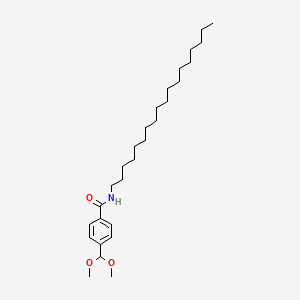

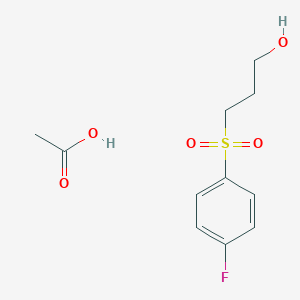
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)

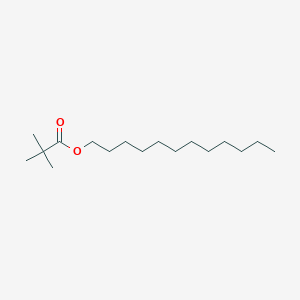
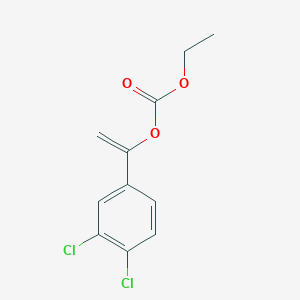
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

